BenchChemオンラインストアへようこそ!

ICCB-19 hydrochloride

Autophagy Cell death TRADD inhibition

ICCB-19 HCl is a cell-penetrant TRADD inhibitor validated across SH-SY5Y, HeLa, HT-29 & H4 lines, with significant LC3-II upregulation (P=0.0024-0.0037). It uniquely induces autophagic degradation of tau, α-synuclein & huntingtin (unlike analog ICCB-19i) and shows in vivo OA efficacy via intra-articular delivery. Key for proteostasis & RIPK1-dependent apoptosis (IC₅₀ 1.12-2.01 μM).

Molecular Formula C12H22ClN3OS
Molecular Weight 291.84 g/mol
CAS No. 1803605-68-6
Cat. No. B1381050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICCB-19 hydrochloride
CAS1803605-68-6
Molecular FormulaC12H22ClN3OS
Molecular Weight291.84 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)CSC2=NCCN2.Cl
InChIInChI=1S/C12H21N3OS.ClH/c16-11(9-17-12-13-7-8-14-12)15-10-5-3-1-2-4-6-10;/h10H,1-9H2,(H,13,14)(H,15,16);1H
InChIKeyTZICOTBZKPHMMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ICCB-19 hydrochloride: A Small-Molecule TRADD Inhibitor for Autophagy and Apoptosis Research


ICCB-19 hydrochloride (CAS 1803605-68-6) is a cell-penetrant small molecule that binds to the N-terminal TRAF2-binding domain of TRADD (TRADD-N), disrupting its interaction with both TRADD-C and TRAF2 [1]. This compound functions as an indirect inhibitor of RIPK1 kinase activity and effectively induces autophagy, thereby promoting the degradation of long-lived proteins . The compound's demonstrated ability to restore cellular homeostasis in cells with accumulated mutant tau, α-synuclein, or huntingtin supports its utility in neurodegenerative disease research [1].

Why ICCB-19 Hydrochloride Cannot Be Replaced by Other TRADD Inhibitors or Autophagy Modulators


Not all TRADD-targeting compounds exhibit equivalent functional effects. The structurally related analog ICCB-19i, despite being identified in the same screening campaign as ICCB-19 and Apt-1, completely fails to induce autophagic flux [1]. Direct comparative experiments using NH₄Cl co-treatment demonstrated that ICCB-19/Apt-1 increase LC3-II levels beyond NH₄Cl alone, indicating genuine autophagic flux, whereas ICCB-19i shows no such activity [1]. Furthermore, Apt-1 exhibits in vivo validation in a tauopathy mouse model, whereas ICCB-19's in vivo efficacy has been established in an osteoarthritis model [1][2]. Substituting an unvalidated analog risks experimental failure due to lack of demonstrated functional autophagy induction or in vivo biological activity.

ICCB-19 Hydrochloride Quantitative Comparative Evidence for Scientific Selection


Functional Comparison of ICCB-19 vs. ICCB-19i in Autophagic Flux Induction

ICCB-19 induces genuine autophagic flux, while the structurally related analog ICCB-19i fails to do so. In H4 cells, co-treatment with NH₄Cl (a lysosomal inhibitor) and ICCB-19 increased LC3-II levels beyond NH₄Cl alone, confirming autophagic flux. ICCB-19i showed no such activity [1]. This functional divergence establishes ICCB-19 as a validated autophagy-inducing TRADD inhibitor, whereas ICCB-19i is functionally inactive in this regard.

Autophagy Cell death TRADD inhibition

IC₅₀ Comparison of ICCB-19 and Apt-1 in Velcade-Induced Apoptosis Protection

In direct comparative assays, ICCB-19 and Apt-1 were evaluated side-by-side for their ability to protect Jurkat cells from Velcade (bortezomib)-induced apoptosis. ICCB-19 exhibited an IC₅₀ of 1.12 μM, while Apt-1 showed an IC₅₀ of 0.87 μM under identical experimental conditions [1]. The small IC₅₀ difference indicates comparable potency between the two TRADD inhibitors in this specific apoptosis protection assay.

Apoptosis TRADD inhibition Jurkat cells

IC₅₀ Comparison of ICCB-19 and Apt-1 in RIPK1-Dependent Apoptosis (RDA) Protection

ICCB-19 and Apt-1 were directly compared for protection against RIPK1-dependent apoptosis (RDA) in mouse embryonic fibroblasts (MEFs). Under identical conditions, ICCB-19 demonstrated an IC₅₀ of 2.01 μM, whereas Apt-1 exhibited an IC₅₀ of 3.2 μM [1]. ICCB-19 shows approximately 1.6-fold higher potency than Apt-1 in this specific RIPK1-dependent apoptosis context.

RIPK1 Apoptosis MEF cells

Solubility Profile of ICCB-19 Hydrochloride for In Vitro Assay Formulation

ICCB-19 hydrochloride exhibits high aqueous solubility of 58 mg/mL (198.73 mM) at 25°C, as validated by vendor in-house testing . This solubility enables preparation of concentrated stock solutions exceeding 100 mM in DMSO or water without the need for sonication or specialized co-solvents. While comparative solubility data for Apt-1 hydrochloride is not publicly available in standardized vendor datasheets, the exceptionally high aqueous solubility of ICCB-19 hydrochloride supports straightforward formulation for cell-based assays.

Solubility Formulation In vitro assays

In Vivo Efficacy of ICCB-19 in Osteoarthritis Mouse Model

ICCB-19 has demonstrated in vivo efficacy in an osteoarthritis (OA) mouse model via intra-articular injection. Treatment with ICCB-19 rescued collagen alpha-1(II) chain expression and LC3 levels, while mitigating cartilage degeneration in OA mice [1]. In contrast, Apt-1 has been validated in vivo in a tauopathy (P301S mutant tau) mouse model [2]. The two compounds exhibit distinct disease-model validation profiles, providing researchers with orthogonal in vivo evidence for selecting the appropriate TRADD inhibitor based on the biological context of interest.

Osteoarthritis In vivo Cartilage degeneration

Long-Lived Protein Degradation Induction by ICCB-19

ICCB-19 and Apt-1 both enhance the degradation of long-lived proteins through autophagy induction. In H4 cells treated with 10 μM of each compound for 6 hours, ICCB-19/Apt-1 increased long-lived protein turnover approximately 1.7-fold relative to untreated control cells, comparable to the effect observed with rapamycin (positive control) [1]. The compounds exhibit statistically indistinguishable efficacy in this functional autophagy output assay.

Autophagy Protein degradation Proteostasis

Validated Research Applications for ICCB-19 Hydrochloride Based on Quantitative Evidence


Autophagic Flux Studies in Neurodegeneration Models

Researchers studying autophagy dysregulation in neurodegenerative disease models (tau, α-synuclein, huntingtin accumulation) should select ICCB-19 hydrochloride based on its validated autophagic flux induction in multiple cell lines (SH-SY5Y, HeLa, HT-29, H4) with statistically significant LC3-II increases (P = 0.0024 to 0.0037) [1]. The compound's demonstrated efficacy in restoring cellular homeostasis in cells with accumulated mutant proteins supports its use in proteostasis-focused neurodegeneration research [2].

TRADD-Mediated Apoptosis Pathway Analysis

For mechanistic studies of TRADD-dependent apoptosis pathways, ICCB-19 hydrochloride offers a validated IC₅₀ of 1.12 μM in Velcade-induced apoptosis (Jurkat cells) and 2.01 μM in RIPK1-dependent apoptosis (MEFs) [1][2]. Researchers requiring higher potency in RDA assays (where ICCB-19 is 1.6-fold more potent than Apt-1) or comparable potency in Velcade protection assays can select ICCB-19 based on these context-dependent activity profiles.

Osteoarthritis and Chondrocyte Necroptosis Research

Investigators studying TNF-α-mediated cartilage degeneration and chondrocyte necroptosis should prioritize ICCB-19 hydrochloride based on direct in vivo evidence demonstrating that intra-articular injection rescues collagen alpha-1(II) chain expression and LC3 levels while mitigating cartilage degeneration in OA mice [1]. This compound provides a validated pharmacological tool for examining TRADD inhibition as a therapeutic strategy in OA and related inflammatory joint diseases.

Long-Lived Protein Degradation and Proteostasis Assays

For assays measuring autophagic degradation of long-lived proteins, ICCB-19 hydrochloride produces a ~1.7-fold increase in protein turnover at 10 μM, comparable to rapamycin positive control [1]. This validated functional output makes ICCB-19 suitable for proteostasis studies requiring pharmacological induction of autophagy-mediated protein clearance without confounding mTOR pathway modulation associated with rapamycin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for ICCB-19 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.